3-(3-chlorobenzyl)quinazoline-2,4(1H,3H)-dione
Overview
Description
3-(3-Chlorobenzyl)quinazoline-2,4(1H,3H)-dione is a quinazoline derivative with a chlorobenzyl group attached to its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-chlorobenzyl)quinazoline-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzylamine and anthranilic acid.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3), to form the quinazoline core.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and additional steps may be included to ensure the purity and yield of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Chlorobenzyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, in acidic or neutral conditions.
Reduction: LiAlH4, NaBH4, in anhydrous ether or methanol.
Substitution: Various nucleophiles (e.g., sodium methoxide, sodium azide) in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of quinazoline-2,4-dione derivatives with increased oxidation states.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with different functional groups.
Scientific Research Applications
3-(3-Chlorobenzyl)quinazoline-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and infections.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(3-chlorobenzyl)quinazoline-2,4(1H,3H)-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
3-(3-Chlorobenzyl)quinazoline-2,4(1H,3H)-dione is compared with other similar compounds, such as:
Quinazoline-2,4(1H,3H)-dione: The parent compound without the chlorobenzyl group.
3-(4-Chlorobenzyl)quinazoline-2,4(1H,3H)-dione: A structural isomer with the chlorobenzyl group at a different position.
This compound derivatives: Various derivatives with different substituents on the quinazoline core.
These compounds share similarities in their core structure but differ in their substituents, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
3-[(3-chlorophenyl)methyl]-1H-quinazoline-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c16-11-5-3-4-10(8-11)9-18-14(19)12-6-1-2-7-13(12)17-15(18)20/h1-8H,9H2,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMBDDOWSPFRHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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